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Abstract
4-(Morpholinosulfonyl)aniline is a key bifunctional molecule increasingly utilized as a

versatile building block in medicinal chemistry and materials science. Its unique structure,

combining a reactive aniline moiety with a stable morpholinosulfonyl group, offers a valuable

scaffold for the synthesis of a diverse range of compounds with significant biological activities.

This technical guide provides a comprehensive overview of the fundamental reactivity of 4-
(morpholinosulfonyl)aniline, including its synthesis, physicochemical properties, core

chemical transformations, and its role as a pharmacophore in drug discovery. Detailed

experimental protocols for its synthesis and key reactions are provided, alongside

spectroscopic data analysis and a discussion of its electronic properties. This document aims

to serve as a foundational resource for researchers leveraging this compound in their scientific

endeavors.

Physicochemical and Spectroscopic Data
A summary of the key quantitative and qualitative data for 4-(morpholinosulfonyl)aniline is

presented below for easy reference.
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Property Value Reference(s)

Molecular Formula C₁₀H₁₄N₂O₃S [1]

Molecular Weight 242.30 g/mol [1]

Melting Point 214-216 °C [1]

Appearance
White to off-white crystalline

solid

CAS Number 21626-70-0 [1]

pKa (Predicted)

An experimental pKa value is

not readily available in the

literature. Computational

methods based on density

functional theory (DFT) can be

employed to predict the pKa of

the anilinium ion, which is

expected to be lower than that

of aniline (approx. 4.6) due to

the electron-withdrawing

nature of the

morpholinosulfonyl group.[2][3]

[4][5][6]

Solubility

Sparingly soluble in water,

soluble in organic solvents like

DMSO and DMF.

Spectroscopic Data Analysis
While specific spectra for 4-(morpholinosulfonyl)aniline are not widely published, the

expected spectroscopic characteristics can be inferred from its structure and data from

analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the morpholine protons, and the amine protons. The aromatic protons will likely

appear as two doublets in the aromatic region (approx. δ 6.7-7.7 ppm), characteristic of a
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1,4-disubstituted benzene ring. The morpholine protons will present as two multiplets (triplets

of triplets) corresponding to the protons adjacent to the oxygen and nitrogen atoms (approx.

δ 3.0-3.8 ppm). The amine protons will appear as a broad singlet (approx. δ 4.0-6.0 ppm),

the chemical shift of which can be solvent-dependent.[7][8]

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic

carbons, with the carbon attached to the nitrogen being the most deshielded. The morpholine

carbons will appear in the aliphatic region.[8]

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H

stretching of the primary amine (around 3300-3500 cm⁻¹), the S=O stretching of the

sulfonamide (around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹), and C-N and C-S stretching

vibrations.[9]

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the

molecular weight of the compound. Fragmentation patterns would likely involve the loss of

the morpholine ring or the sulfonyl group.

Synthesis of 4-(Morpholinosulfonyl)aniline
A common and efficient method for the synthesis of 4-(morpholinosulfonyl)aniline involves a

two-step process starting from 4-nitrobenzenesulfonyl chloride. This approach is outlined

below.
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Step 1: Sulfonamide Formation

Step 2: Nitro Group Reduction

4-Nitrobenzenesulfonyl chloride

4-(Morpholinosulfonyl)nitrobenzene

+ Morpholine, Pyridine

Morpholine Pyridine (base)

4-(Morpholinosulfonyl)nitrobenzene

4-(Morpholinosulfonyl)aniline

+ Reducing agent

Reducing agent (e.g., H2/Pd-C, SnCl2)

Click to download full resolution via product page

Figure 1: Two-step synthesis of 4-(Morpholinosulfonyl)aniline.

Detailed Experimental Protocol
Step 1: Synthesis of 4-(4-Nitrophenylsulfonyl)morpholine

To a stirred solution of morpholine (1.2 equivalents) and pyridine (1.5 equivalents) in a

suitable solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C in an ice bath,

add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent

dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium

bicarbonate solution, and finally with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to obtain 4-(4-nitrophenylsulfonyl)morpholine as a solid.[10]

Step 2: Synthesis of 4-(Morpholinosulfonyl)aniline

Dissolve 4-(4-nitrophenylsulfonyl)morpholine (1.0 equivalent) in a suitable solvent such as

ethanol or methanol.

Add a reducing agent. Common methods include:

Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C) and

subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) with

vigorous stirring until the starting material is consumed (monitored by TLC).[11]

Chemical Reduction: Add an excess of a reducing agent like tin(II) chloride dihydrate

(SnCl₂·2H₂O) in a solvent like ethyl acetate and heat the mixture to reflux.[10]

After the reaction is complete, filter the reaction mixture through a pad of celite to remove the

catalyst (for hydrogenation) or process the work-up for the chemical reduction which typically

involves neutralization and extraction.

Concentrate the filtrate under reduced pressure.

Purify the crude product by recrystallization from a suitable solvent to afford 4-
(morpholinosulfonyl)aniline as a crystalline solid.[11]

Fundamental Reactivity
The reactivity of 4-(morpholinosulfonyl)aniline is dictated by the interplay of its two main

functional groups: the primary aromatic amine (-NH₂) and the morpholinosulfonyl group (-SO₂-

morpholine).
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Reactivity of the Aniline Moiety
The amino group is a powerful activating, ortho-, para-directing group in electrophilic aromatic

substitution reactions. However, the strong electron-withdrawing nature of the para-sulfonyl

group deactivates the aromatic ring towards electrophilic attack compared to aniline itself.

Nevertheless, the amino group's reactivity remains significant.

Reactions of the Amino Group

4-(Morpholinosulfonyl)aniline

N-Acylation + Acylating agent
(e.g., Ac₂O, Acyl chloride)

Diazotization
 + NaNO₂, HCl (0-5 °C)

Alkylation/Arylation

Click to download full resolution via product page

Figure 2: Key reactions involving the aniline moiety.

N-Acylation: The amino group readily undergoes acylation with acylating agents such as

acetic anhydride or acyl chlorides in the presence of a base or under acidic catalysis to form

the corresponding amide.[12][13][14][15][16]

Experimental Protocol for N-Acetylation:

Suspend 4-(morpholinosulfonyl)aniline (1.0 equivalent) in a suitable solvent like

dichloromethane.

Add a base such as pyridine or triethylamine (1.2 equivalents).

Cool the mixture to 0 °C and add acetic anhydride (1.1 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by

TLC).

Work up the reaction by washing with dilute acid, water, and brine.

Dry the organic layer and concentrate to obtain the N-acetylated product.

Diazotization: The primary amino group can be converted to a diazonium salt by treatment

with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures

(0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo various

subsequent reactions (e.g., Sandmeyer reaction to introduce halogens, or coupling reactions

to form azo dyes).[17][18][19][20][21]

Experimental Protocol for Diazotization:

Dissolve 4-(morpholinosulfonyl)aniline (1.0 equivalent) in a mixture of a strong acid

(e.g., HCl or H₂SO₄) and water, and cool to 0-5 °C.

Slowly add a solution of sodium nitrite (1.05 equivalents) in water, keeping the

temperature below 5 °C.

The resulting diazonium salt solution should be used immediately in the next synthetic

step without isolation.

Reactivity of the Morpholinosulfonyl Group
The morpholinosulfonyl group is generally stable under many reaction conditions. The

sulfonamide linkage is robust and not easily cleaved. Its primary influence on the molecule's

reactivity is electronic, acting as a strong electron-withdrawing group through induction, thereby

deactivating the benzene ring to electrophilic substitution and increasing the acidity of the N-H

protons of the sulfonamide (if it were N-H). In this case, it influences the basicity of the aniline

nitrogen.

Role in Drug Discovery and Medicinal Chemistry
4-(Morpholinosulfonyl)aniline itself is not typically reported as a biologically active agent in

specific signaling pathways. Instead, its significance lies in its role as a key structural motif or

pharmacophore in the design and synthesis of new therapeutic agents. The morpholine group
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is often incorporated into drug candidates to improve physicochemical properties such as

solubility and metabolic stability. The sulfonamide linkage provides a rigid and polar connection,

capable of forming hydrogen bonds with biological targets.

Derivatives of 4-(morpholinosulfonyl)aniline have been investigated for a range of biological

activities, including:

Enzyme Inhibition: The scaffold is present in molecules designed as inhibitors for various

enzymes, such as dihydrofolate reductase (DHFR) and as potential inhibitors of Plasmodium

falciparum apicoplast DNA polymerase.[1]

Anticancer Agents: The broader class of anilinoquinazolines, for which this compound can be

a precursor, are known inhibitors of receptor tyrosine kinases like EGFR and VEGFR, which

are implicated in cancer cell signaling.[22][23][24]

Antiviral Activity: Derivatives have been explored as potential inhibitors of viruses such as

MERS-CoV.[23]

The general workflow for utilizing 4-(morpholinosulfonyl)aniline in a drug discovery context is

depicted below.
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4-(Morpholinosulfonyl)aniline
(Starting Material)

Chemical Synthesis
(e.g., Acylation, Coupling reactions)

Library of Derivatives

Biological Screening
(e.g., Enzyme assays, Cell-based assays)

Hit Identification

Lead Optimization
(SAR studies)

Drug Candidate
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Figure 3: Workflow for drug discovery using 4-(Morpholinosulfonyl)aniline.

Conclusion
4-(Morpholinosulfonyl)aniline is a valuable and versatile chemical entity with a well-defined

reactivity profile. Its synthesis is achievable through straightforward and scalable chemical

transformations. The presence of both a reactive aniline group and a robust morpholinosulfonyl

moiety makes it an ideal scaffold for the construction of more complex molecules. While not
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directly implicated in modulating specific signaling pathways, its widespread use as a building

block in the development of enzyme inhibitors and other therapeutic agents underscores its

fundamental importance in modern medicinal chemistry. This guide provides the core

knowledge base for researchers to effectively utilize 4-(morpholinosulfonyl)aniline in their

synthetic and drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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